Cas no 956198-12-2 (1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid)

1-(4-Fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative with a methoxyphenyl substituent, exhibiting potential as an intermediate in pharmaceutical and agrochemical synthesis. Its structural features, including the electron-withdrawing fluorine atom and electron-donating methoxy group, contribute to its versatility in organic transformations. The carboxylic acid moiety allows for further functionalization, making it valuable for derivatization studies. This compound may serve as a precursor in the development of bioactive molecules, particularly in medicinal chemistry research targeting enzyme inhibition or receptor modulation. Its well-defined heterocyclic core offers stability and synthetic utility, while the aromatic substitutions provide opportunities for structure-activity relationship exploration. The product is typically characterized by HPLC, NMR, and mass spectrometry for purity verification.
1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid structure
956198-12-2 structure
Product Name:1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
CAS No:956198-12-2
MF:C17H13FN2O3
MW:312.295127630234
CID:3107278
PubChem ID:2513387
Update Time:2025-10-25

1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
    • CS-0230273
    • 956198-12-2
    • AKOS023166238
    • EN300-10304
    • G58615
    • Z56347272
    • 1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazole-4-carboxylic Acid
    • CCG-278357
    • 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylicacid
    • MFCD06358033
    • GNB19812
    • Inchi: 1S/C17H13FN2O3/c1-23-14-4-2-3-11(9-14)16-15(17(21)22)10-20(19-16)13-7-5-12(18)6-8-13/h2-10H,1H3,(H,21,22)
    • InChI Key: PWDYHCRMKJBQHC-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)N1C=C(C(=O)O)C(C2C=CC=C(C=2)OC)=N1

Computed Properties

  • Exact Mass: 312.09102044Da
  • Monoisotopic Mass: 312.09102044Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 64.4Ų

1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid Pricemore >>

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1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:956198-12-2)1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:36
Price ($):553/1107
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Additional information on 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

1-(4-Fluorophenyl)-3-(3-Methoxyphenyl)-1H-Pyrazole-4-Carboxylic Acid: A Comprehensive Overview

CAS No. 956198-12-2, also known as 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, pharmacological properties, and recent research developments.

Chemical Structure and Properties

1-(4-Fluorophenyl)-3-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a pyrazole core substituted with a 4-fluorophenyl group and a 3-methoxyphenyl group. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The fluorine atom in the 4-position of the phenyl ring enhances the lipophilicity and metabolic stability of the compound, while the methoxy group at the 3-position of the other phenyl ring contributes to its solubility and binding affinity to specific receptors.

The molecular formula of 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is C16H12FN2O3, with a molecular weight of approximately 297.28 g/mol. The compound exists as a white crystalline solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid has been reported using various methodologies. One common approach involves the condensation of hydrazine hydrate with an appropriate aryl acetonitrile derivative, followed by cyclization to form the pyrazole ring. For example, the reaction between 4-fluoroacetophenone and 3-methoxybenzonitrile in the presence of hydrazine hydrate yields the desired pyrazole derivative, which can then be oxidized to form the carboxylic acid.

Another method involves the use of Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the aryl groups onto the pyrazole core. This approach offers high regioselectivity and functional group tolerance, making it suitable for large-scale synthesis.

Pharmacological Properties

1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid has been studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. The compound exhibits potent anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been shown to possess anti-proliferative effects on various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells.

The mechanism of action of 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is not fully understood but is believed to involve multiple pathways. One proposed mechanism is the inhibition of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer progression. Another mechanism involves the modulation of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell signaling and proliferation.

Clinical Trials and Research Developments

Recent research has focused on evaluating the safety and efficacy of 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid in preclinical models and early-phase clinical trials. A study published in the Journal of Medicinal Chemistry reported that the compound demonstrated significant anti-inflammatory effects in both in vitro and in vivo models of inflammation. The study also highlighted its low toxicity profile, making it a promising candidate for further clinical development.

In another study conducted by researchers at a leading pharmaceutical company, 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid was evaluated for its anti-cancer properties in human breast cancer cell lines. The results showed that the compound induced apoptosis and cell cycle arrest, leading to reduced tumor growth in xenograft models. These findings have paved the way for phase I clinical trials to assess its safety and efficacy in patients with advanced breast cancer.

Conclusion

In conclusion, 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 956198-12-2) is a promising compound with potential therapeutic applications in inflammatory diseases and cancer. Its unique chemical structure and pharmacological properties make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical potential, contributing to advancements in medicinal chemistry and drug discovery.

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Amadis Chemical Company Limited
(CAS:956198-12-2)1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
A1234588
Purity:99%/99%
Quantity:1g/5g
Price ($):553/1107
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